Silodosin-d4

Description

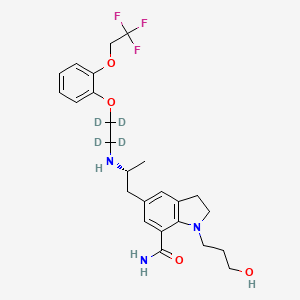

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxypropyl)-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i8D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCPYILNMDWPEY-JRBXURKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)N[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the isotopic purity of Silodosin-d4?

An In-Depth Technical Guide to the Isotopic Purity of Silodosin-d4

Introduction

This compound is the deuterium-labeled version of Silodosin, a selective α1A-adrenergic receptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia. In pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, deuterated compounds like this compound serve as critical internal standards for quantitative analysis by mass spectrometry.[1] The accuracy of these studies hinges on the precise characterization of the internal standard, for which isotopic purity is a paramount parameter.

This technical guide provides a comprehensive overview of the isotopic purity of this compound. It is intended for researchers, scientists, and drug development professionals who utilize deuterated standards in their analytical workflows. This document outlines the reported purity levels from various commercial suppliers, details the fundamental concepts of isotopic analysis, and presents standardized experimental protocols for its determination.

Understanding Isotopic Purity

For a deuterated active pharmaceutical ingredient (API) or internal standard, "purity" extends beyond the absence of chemical contaminants to include isotopic purity.[2] It is virtually impossible to synthesize a compound with 100% isotopic incorporation, resulting in the presence of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[2] For this compound, the final product will contain a distribution of molecules with four (d4), three (d3), two (d2), one (d1), and zero (d0) deuterium atoms.

It is crucial to distinguish between two key terms:

-

Isotopic Enrichment : This refers to the percentage of deuterium at a specific labeled position within the molecule.[2]

-

Species Abundance : This refers to the percentage of the total molecular population that has a specific, complete isotopic composition (e.g., the percentage of molecules that are the fully deuterated d4 version).[2]

A high isotopic enrichment at each of the four labeled positions in this compound will result in a high species abundance of the d4 isotopologue. The relationship between these concepts is governed by statistical distribution.

Caption: Logical relationship between isotopic enrichment and species abundance.

Data on this compound Isotopic Purity

The isotopic purity of this compound is typically reported by commercial suppliers on their technical data sheets or Certificates of Analysis. This data is crucial for accurately preparing standard curves and quantifying the unlabeled drug in biological matrices.

| Supplier | Reported Isotopic Purity/Enrichment | Notes | Reference |

| Cayman Chemical | ≥99% deuterated forms (d1-d4) | This specification indicates that the sum of all deuterated species (d1 through d4) is at least 99% of the total Silodosin species. | [3] |

| Daicel Pharma | Offers deuterium-labeled this compound for bioanalytical research. | Provides a detailed Certificate of Analysis including MASS and NMR data with shipments. | [4] |

| LGC Standards | Provides a Certificate of Analysis with each product. | Used for pharmaceutical analytical testing. | [5] |

| Simson Pharma | Accompanied by a Certificate of Analysis. | A leading manufacturer and exporter of this compound. | [6] |

| Clearsynth | Purity by HPLC: Not less than 90%. | Note: This likely refers to chemical purity, not isotopic purity. Isotopic purity must be confirmed by MS or NMR. | [7] |

Note: The data presented is based on publicly available information from supplier websites and may vary between specific lots.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and the structural integrity of deuterated compounds is primarily accomplished using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Caption: General experimental workflow for isotopic purity determination.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This technique is ideal for determining the distribution of isotopologues (species abundance) and calculating the overall isotopic enrichment.[9]

-

Objective : To separate this compound from any potential impurities and to resolve and quantify the relative abundance of each isotopologue (d0 to d4).

-

Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[10]

-

Methodology :

-

Chromatography : A suitable reversed-phase C18 column is typically used. The mobile phase often consists of a gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[10] The goal is to achieve a sharp, symmetrical peak for Silodosin.

-

Mass Spectrometry :

-

The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

-

A full scan is performed in high-resolution mode (Resolution > 60,000) to accurately measure the mass-to-charge ratio (m/z) of the protonated molecular ions.

-

The expected m/z values for protonated Silodosin ([M+H]⁺) isotopologues are:

-

d0 (C₂₅H₃₃F₃N₃O₄⁺): ~496.24

-

d1 (C₂₅H₃₂DF₃N₃O₄⁺): ~497.25

-

d2 (C₂₅H₃₁D₂F₃N₃O₄⁺): ~498.25

-

d3 (C₂₅H₃₀D₃F₃N₃O₄⁺): ~499.26

-

d4 (C₂₅H₂₉D₄F₃N₃O₄⁺): ~500.27

-

-

-

Data Analysis :

-

Extract the ion chromatograms for each theoretical m/z value.

-

Integrate the area under the curve (AUC) for each isotopologue's chromatographic peak.

-

Calculate the relative abundance of each species by dividing its AUC by the total AUC of all isotopologue peaks.

-

The isotopic purity is often reported as the abundance of the target d4 species or the sum of all deuterated species.

-

-

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Proton NMR is exceptionally precise for measuring the small amounts of residual hydrogen at the deuterated positions, allowing for a direct calculation of site-specific isotopic enrichment.[2]

-

Objective : To confirm the positions of deuterium incorporation and to quantify the percentage of deuterium at each labeled site by measuring the residual, non-deuterated proton signals.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology :

-

Sample Preparation : An accurately weighed sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) that does not have signals interfering with the regions of interest. A known internal standard (e.g., tetramethylsilane) is used for chemical shift referencing.

-

Data Acquisition : A standard ¹H-NMR spectrum is acquired. The acquisition parameters (e.g., number of scans, relaxation delay) are optimized to ensure quantitative accuracy, allowing for full relaxation of the protons being integrated.

-

Data Analysis :

-

Identify the signals in the ¹H-NMR spectrum corresponding to the non-deuterated Silodosin.

-

The key step is to compare the integration of a signal from a non-deuterated position (which represents 100% proton abundance at that site) with the integration of the residual proton signals at the intended sites of deuteration.

-

For this compound, the deuterons are on the ethyl group in the side chain.[3] The integration of the residual protons at these positions is compared to a stable, non-deuterated proton signal elsewhere in the molecule (e.g., a specific aromatic proton).

-

The isotopic enrichment at a given site is calculated as: [1 - (Integral of residual proton / Integral of reference proton)] * 100%.

-

-

Conclusion

The isotopic purity of this compound is a critical quality attribute that directly impacts its performance as an internal standard in quantitative bioanalysis. Commercially available this compound generally exhibits high isotopic enrichment, with suppliers often guaranteeing that the sum of deuterated forms (d1-d4) is greater than 99%.[3] However, for rigorous scientific applications, it is imperative for researchers to understand the underlying principles of isotopic analysis and, where necessary, perform independent verification. The orthogonal use of high-resolution mass spectrometry and NMR spectroscopy provides a robust and comprehensive strategy for confirming both the distribution of isotopologues and the site-specific incorporation of deuterium, ensuring the highest level of accuracy and confidence in experimental results.[8]

References

- 1. veeprho.com [veeprho.com]

- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Silodosin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. This compound | CAS 1426173-86-5 | LGC Standards [lgcstandards.com]

- 6. Silodosin D4 | CAS No- 1426173-86-5 | Simson Pharma Limited [simsonpharma.com]

- 7. clearsynth.com [clearsynth.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-ESI-MS/MS evaluation of forced degradation behaviour of silodosin: In vitro anti cancer activity evaluation of silodosin and major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Silodosin-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silodosin-d4 is the deuterated analog of Silodosin, a selective α1A-adrenergic receptor antagonist. It serves as a critical internal standard in the quantitative analysis of Silodosin in biological matrices by mass spectrometry.[1][2] The incorporation of four deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification in pharmacokinetic and bioequivalence studies. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its synthesis and analytical applications.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. It is important to note that while some data is available for the deuterated compound, other properties are often reported for the non-deuterated parent compound, Silodosin, and are provided here for reference.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | (R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl-1,1,2,2-d4)amino)propyl)indoline-7-carboxamide | [2] |

| Synonyms | KMD-3213-d4, Rapaflo-d4, Silodyx-d4, Urief-d4 | [2] |

| CAS Number | 1426173-86-5 | [2] |

| Molecular Formula | C₂₅H₂₈D₄F₃N₃O₄ | [2] |

| Molecular Weight | 499.56 g/mol | [3] |

| Appearance | Solid / White Solid | [2] |

| Purity | ≥95% (HPLC), ≥99% deuterated forms (d1-d4) | [2] |

| Storage | -20°C or 2-8°C | [1][2] |

Table 2: Physicochemical Properties of this compound and Silodosin

| Property | This compound Value | Silodosin Value | Source (Silodosin) |

| Melting Point | Data not available | >104°C (decomposition) | |

| Boiling Point | Data not available | 601.4 ± 55.0 °C (Predicted) | |

| Solubility | Soluble in Methanol, DMSO, DCM | Soluble in Methanol, Ethanol, DMSO | [2][4] |

Mechanism of Action: α1A-Adrenergic Receptor Antagonism

Silodosin is a highly selective antagonist of the α1A-adrenergic receptors, which are predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[5][6] The binding of endogenous catecholamines, such as norepinephrine, to these G protein-coupled receptors (GPCRs) initiates a signaling cascade that leads to smooth muscle contraction.

By competitively inhibiting norepinephrine binding, Silodosin prevents this contraction, leading to relaxation of the smooth muscle in the lower urinary tract.[5] This relaxation reduces urethral resistance and improves urine flow, thereby alleviating the symptoms of benign prostatic hyperplasia (BPH).[7] Silodosin exhibits a significantly higher affinity for the α1A-adrenoceptor subtype compared to the α1B and α1D subtypes, which are primarily located in blood vessels.[8][9] This selectivity minimizes the risk of cardiovascular side effects, such as orthostatic hypotension, which can be associated with less selective alpha-blockers.[7][8][9]

Experimental Protocols

Synthesis and Purification of this compound (Proposed)

Principle: The synthesis would likely involve the coupling of a deuterated side-chain precursor with the indoline core structure of Silodosin. The deuterium atoms are introduced into a key intermediate that is then carried through the final steps of the Silodosin synthesis.

Materials:

-

Deuterated starting material (e.g., a deuterated version of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate)

-

(R)-3-[5-(2-aminopropyl)-7-cyano-2,3-dihydro-1H-indol-1-yl]propyl benzoate

-

Appropriate solvents (e.g., acetonitrile, dimethylformamide)

-

Base (e.g., potassium carbonate)

-

Reagents for hydrolysis (e.g., sodium hydroxide)

-

Purification media (e.g., silica gel for column chromatography)

Procedure:

-

Synthesis of Deuterated Intermediate: A deuterated precursor, such as 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl-1,1,2,2-d4 methanesulfonate, would be synthesized. This can be achieved through methods such as the reduction of a corresponding ester with a deuterated reducing agent (e.g., lithium aluminum deuteride) followed by mesylation.

-

Coupling Reaction: The deuterated intermediate is reacted with (R)-3-[5-(2-aminopropyl)-7-cyano-2,3-dihydro-1H-indol-1-yl]propyl benzoate in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. The reaction mixture is heated to drive the coupling reaction to completion.

-

Hydrolysis: The resulting deuterated cyano-benzoate intermediate is then hydrolyzed using a base like sodium hydroxide in a solvent mixture such as ethanol/water to remove the benzoate protecting group and convert the cyano group to a carboxamide.

-

Purification: The crude this compound is purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane). The fractions containing the pure product are identified by thin-layer chromatography (TLC) and combined.

-

Final Characterization: The purified this compound is characterized by High-Performance Liquid Chromatography (HPLC) for purity, Mass Spectrometry (MS) to confirm the molecular weight and deuterium incorporation, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and position of the deuterium labels.

Bioanalytical Method for Quantification of Silodosin using this compound by LC-MS/MS (Representative Protocol)

This protocol is a representative example based on published methods for the quantification of Silodosin in human plasma using this compound as an internal standard.[10][11][12]

Principle: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to separate Silodosin and this compound from plasma components and from each other, followed by their detection and quantification based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

Materials:

-

Human plasma (with K2EDTA as anticoagulant)

-

Silodosin reference standard

-

This compound internal standard (IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Water (HPLC grade)

-

Extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and methyl tert-butyl ether)

Procedure:

-

Preparation of Standard and QC Samples:

-

Prepare stock solutions of Silodosin and this compound in methanol.

-

Prepare working standard solutions of Silodosin by serial dilution of the stock solution with a methanol/water mixture.

-

Prepare a working solution of the internal standard (this compound).

-

Spike blank human plasma with the working standard solutions to create calibration curve standards and quality control (QC) samples at various concentrations.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 100 µL aliquot of plasma sample (blank, standard, QC, or unknown), add 25 µL of the internal standard working solution.

-

Vortex mix for 30 seconds.

-

Add 1 mL of the extraction solvent.

-

Vortex mix for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System:

-

Mass Spectrometry (MS/MS) System:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Silodosin: m/z 496.1 → 261.2[10]

-

This compound: m/z 500.1 → 261.2 (or a similar transition reflecting the deuteration)

-

-

-

-

Data Analysis:

-

Integrate the peak areas for Silodosin and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Silodosin in the QC and unknown samples from the calibration curve.

-

Spectral Data

Detailed experimental spectral data (NMR, IR) for this compound are not widely available in the public domain. The information below is based on the expected mass spectral properties and data available for the non-deuterated Silodosin.

Mass Spectrometry

In tandem mass spectrometry, this compound will exhibit a parent ion with a mass-to-charge ratio (m/z) that is 4 units higher than that of Silodosin, reflecting the four deuterium atoms. The fragmentation pattern is expected to be similar to that of Silodosin, with the deuterated fragment retaining the deuterium labels, allowing for its use as an internal standard.

-

Silodosin MRM Transition: m/z 496.1 → 261.2[10]

-

Expected this compound MRM Transition: m/z 500.1 → 261.2 (assuming the deuterium is not on the fragment) or a correspondingly shifted fragment mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for this compound is not publicly available. The IR spectrum of this compound would be very similar to that of Silodosin. The most significant difference would be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2800-3000 cm⁻¹).

Conclusion

This compound is an indispensable tool for the accurate quantification of Silodosin in biological samples. This guide provides a foundational understanding of its chemical and physical properties, mechanism of action, and relevant experimental protocols. While specific physical and spectral data for the deuterated compound are limited, the information presented, including proposed and representative protocols, serves as a valuable resource for researchers and professionals in the field of drug development and analysis. The continued use of this compound in clinical and research settings underscores the importance of stable isotope-labeled internal standards in modern bioanalytical chemistry.

References

- 1. clearsynth.com [clearsynth.com]

- 2. caymanchem.com [caymanchem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of deuterium-labeled 16 alpha,19-dihydroxy C19 steroids as internal standards for gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of silodosin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. irl.umsl.edu [irl.umsl.edu]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. medchemexpress.com [medchemexpress.com]

Silodosin-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the role and mechanism of action of silodosin-d4 as an internal standard in the quantitative bioanalysis of the selective α1A-adrenoceptor antagonist, silodosin. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative performance data to support its application in pharmacokinetic and bioequivalence studies.

The Core Principle: Mechanism of Action as an Internal Standard

The "mechanism of action" of this compound as an internal standard is fundamentally rooted in its structural and physicochemical similarity to the analyte, silodosin. This compound is a stable isotope-labeled (SIL) version of the parent drug, where four hydrogen atoms have been replaced with deuterium. This subtle alteration in mass does not significantly change its chemical properties.

The primary function of an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is to compensate for the variability inherent in the analytical process. Because this compound is chemically almost identical to silodosin, it exhibits nearly identical behavior during every stage of the bioanalytical workflow:

-

Sample Preparation: It experiences similar extraction efficiency from biological matrices (e.g., plasma) during protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1][2]

-

Chromatography: It co-elutes with silodosin, meaning it has a nearly identical retention time in the liquid chromatography column. This ensures that both compounds are subjected to the same matrix effects at the same time.

-

Ionization: In the mass spectrometer's ion source, it undergoes ionization with a similar efficiency to silodosin.

-

Detection: While it is distinguished from silodosin by its different mass-to-charge ratio (m/z), its response is proportional to that of silodosin.

By adding a known concentration of this compound to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process, any loss of analyte during the procedure will be accompanied by a proportional loss of the internal standard. Similarly, any suppression or enhancement of the ionization signal due to matrix components will affect both the analyte and the internal standard to a similar degree. The final quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio remains constant even if the absolute signal intensities fluctuate, leading to accurate and precise quantification of silodosin.

Bioanalytical Workflow Using this compound

The following diagram illustrates a typical workflow for the quantification of silodosin in a biological matrix using this compound as an internal standard.

Experimental Protocols

The following are detailed methodologies from published studies for the quantification of silodosin using this compound.

Method 1: Solid-Phase Extraction (SPE)

This method is adapted from a study by Yadlapalli et al. (2018) for the simultaneous quantification of silodosin and its metabolite in human plasma.[1][3]

3.1.1. Sample Preparation

-

To 100 µL of human plasma in a pre-labeled tube, add 25 µL of the internal standard working solution (this compound).

-

Vortex the mixture for 10 seconds.

-

Add 100 µL of 2% v/v formic acid in water and vortex for another 10 seconds.

-

Load the entire mixture onto a pre-conditioned solid-phase extraction cartridge.

-

Wash the cartridge with 1.0 mL of 2% v/v formic acid in water, followed by 1.0 mL of methanol.

-

Elute the analyte and internal standard with 1.0 mL of the mobile phase.

-

Inject a portion of the eluate into the LC-MS/MS system.

3.1.2. Chromatographic and Mass Spectrometric Conditions

-

LC System: Shimadzu HPLC

-

Column: Cosmicsil Adze C18 (4.6 x 100 mm, 3 µm)[3]

-

Mobile Phase: Acetonitrile, methanol, and 10 mM ammonium acetate buffer (50:20:30, v/v/v)[3]

-

Flow Rate: 1.000 mL/min[3]

-

Run Time: 4 minutes[3]

-

Mass Spectrometer: API-4500 LC-MS/MS[3]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Silodosin: m/z 496.2 → 261.0

-

This compound (IS): m/z 500.2 → 261.0

-

Method 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a method developed by Shah et al. (2017) for the determination of silodosin and its active metabolite in human plasma.[2][4]

3.2.1. Sample Preparation

-

To 100 µL of human plasma, add 20 µL of the internal standard solution (this compound).

-

Add 2.5 mL of an extraction solvent mixture (ethyl acetate and methyl tert-butyl ether).

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes at 10°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.

-

Reconstitute the residue in 500 µL of the mobile phase.

-

Inject 10 µL into the LC-MS/MS system.

3.2.2. Chromatographic and Mass Spectrometric Conditions

-

Column: Symmetry C18 (50 × 4.6 mm, 5 µm)[4]

-

Mobile Phase: A gradient of 10 mM ammonium formate in water and a mixture of methanol-acetonitrile (40:60, v/v)[4]

-

Run Time: 6.0 minutes[4]

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization[4]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Silodosin: m/z 496.1 → 261.2[4]

-

This compound (IS): Not explicitly stated, but would be approximately m/z 500.1 → 261.2

-

Quantitative Data and Method Performance

The following tables summarize the quantitative performance parameters from the cited bioanalytical methods, demonstrating the reliability and robustness of using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Silodosin | 496.2 | 261.0 | ESI+ | |

| This compound (IS) | ~500.2 | 261.0 | ESI+ | [1] |

| Silodosin | 496.1 | 261.2 | ESI+ | [4] |

Table 2: Method Validation Parameters

| Parameter | Method 1 (SPE) | Method 2 (LLE) |

| Linearity Range (ng/mL) | 0.20 - 100.56 | 0.10 - 80.0 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.20 | 0.10 |

| Mean Recovery of Silodosin (%) | 84.92 | 90.8 - 93.4 |

| Mean Recovery of this compound (%) | 85.54 | Not Reported |

| Precision (% CV) at LLOQ | 1.96 | Not Reported |

| Accuracy (%) at LLOQ | 108.62 | Not Reported |

| Reference | [1] | [4] |

Pharmacological Context: Silodosin's Mechanism of Action

While the focus of this guide is on the analytical role of this compound, it is important to understand the pharmacological mechanism of silodosin itself. Silodosin is a selective antagonist of alpha-1A adrenergic receptors, which are predominantly located in the smooth muscle of the prostate, bladder base, bladder neck, and prostatic urethra. By blocking these receptors, silodosin induces smooth muscle relaxation, leading to improved urinary flow and a reduction in the symptoms of benign prostatic hyperplasia (BPH). Its high selectivity for the α1A subtype minimizes its effects on α1B receptors, which are primarily found in blood vessels, thereby reducing the risk of cardiovascular side effects like orthostatic hypotension.

The signaling pathway initiated by the activation of α1A-adrenoceptors, and consequently blocked by silodosin, is depicted below.

Conclusion

This compound serves as an ideal internal standard for the bioanalysis of silodosin. Its mechanism of action is based on its near-identical physicochemical properties to the unlabeled analyte, which allows it to effectively correct for variability throughout the analytical process. The use of this compound in validated LC-MS/MS methods, as demonstrated by the provided protocols and data, ensures the generation of accurate, precise, and reliable data essential for drug development and clinical research.

References

A Technical Guide to Commercially Available Silodosin-d4 for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Silodosin-d4, a deuterated internal standard crucial for the accurate quantification of the α1A-adrenergic receptor antagonist, Silodosin, in various laboratory settings. This document outlines the primary commercial sources, key quality attributes, detailed experimental protocols for its use in bioanalytical methods, and the underlying signaling pathway of Silodosin.

Commercial Sources and Quantitative Data of this compound

This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes the key quantitative data for this compound offered by various commercial vendors. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current and batch-specific information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Storage Conditions |

| Cayman Chemical | 1426173-86-5 | C₂₅H₂₈D₄F₃N₃O₄ | 499.6 | ≥98% | ≥99% deuterated forms (d₁-d₄) | -20°C |

| SynZeal | 1426173-86-5 | C₂₅H₂₈D₄F₃N₃O₄ | 499.6 | - | - | Ambient Shipping |

| Simson Pharma | 1426173-86-5 | - | - | - | - | - |

| Sussex Research | 1426173-86-5 | C₂₅H₂₈D₄F₃N₃O₄ | 499.56 | >95% (HPLC) | >95% | -20°C |

| MedchemExpress | 1426173-86-5 | C₂₅H₂₈D₄F₃N₃O₄ | 499.56 | 99.55% | - | -20°C |

| Clearsynth | 1426173-86-5 | C₂₅H₂₈D₄F₃N₃O₄ | 499.56 | - | - | Refrigerator (2-8°C) |

| LGC Standards | 1426173-86-5 | C₂₅D₄H₂₈F₃N₃O₄ | 499.559 | - | - | - |

Silodosin's Mechanism of Action: Signaling Pathway

Silodosin is a highly selective antagonist of the α1A-adrenergic receptor, which is predominantly found in the smooth muscle of the prostate, bladder neck, and urethra. Its therapeutic effect in benign prostatic hyperplasia (BPH) stems from its ability to block the binding of norepinephrine to these receptors, leading to smooth muscle relaxation and improved urinary flow.[1][2] The signaling pathway is depicted below.

Caption: Silodosin's antagonistic action on the α1A-adrenergic receptor signaling pathway.

Experimental Protocols for Quantification of Silodosin using this compound

The following protocols are compiled from published bioanalytical methods and serve as a guide for the quantification of Silodosin in human plasma using this compound as an internal standard (IS) by LC-MS/MS.[2][3]

Preparation of Stock and Working Solutions

-

Silodosin and this compound Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Silodosin and this compound reference standards and dissolve each in a 10 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Silodosin stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration curve standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the this compound stock solution with the same diluent used for the working standard solutions to achieve the desired concentration.

Sample Preparation

-

To 100 µL of human plasma in a polypropylene tube, add the this compound internal standard working solution.[2]

-

Vortex the mixture for 30 seconds.

-

Load the entire mixture onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).

-

Wash the cartridge with a suitable wash solution (e.g., 5% methanol in water).

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).

-

The eluate can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[2]

-

To a 500 µL aliquot of human plasma, add the this compound internal standard.

-

Add a suitable extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex the mixture for a specified time (e.g., 10 minutes).

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. Optimization will be required for specific instrumentation.

-

Liquid Chromatography:

-

Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm) is commonly used.[1]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is typical.[1][2]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 2-10 µL.[1]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.[1]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[1]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.

-

MRM Transitions:

-

Silodosin: m/z 496.3 → 261.4[4]

-

This compound: The specific transition will depend on the deuteration pattern, but will be a shift of +4 Da from the parent and/or fragment ion of Silodosin.

-

-

Instrument Parameters: Parameters such as capillary voltage, cone voltage, desolvation temperature, and gas flows should be optimized for maximum sensitivity.[1]

-

Experimental Workflow

The general workflow for a bioanalytical study involving the quantification of Silodosin with this compound as an internal standard is illustrated below.

Caption: A typical bioanalytical workflow for the quantification of Silodosin.

This technical guide provides a foundational understanding of the commercially available sources of this compound and its application in a laboratory setting. For successful implementation, researchers should always refer to the specific product documentation provided by the supplier and validate the analytical method according to the relevant regulatory guidelines.

References

The Metabolic Journey of Silodosin: A Technical Guide to its Fate and Analysis with Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic fate of silodosin, a highly selective α1A-adrenoceptor antagonist. It details the biotransformation pathways, the enzymes involved, and the pharmacokinetic properties of the parent drug and its major metabolites. Furthermore, this guide elucidates the critical role of deuterated internal standards in the precise bioanalysis of silodosin, offering detailed experimental protocols for its quantification in biological matrices.

Introduction to Silodosin

Silodosin is a medication primarily prescribed for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2][3] Its therapeutic effect is achieved through the selective blockade of α1A-adrenergic receptors in the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra, leading to smooth muscle relaxation and improved urinary flow.[2][4]

Metabolic Fate of Silodosin

Silodosin undergoes extensive metabolism in the body, primarily through glucuronidation, dehydrogenation, and oxidation.[1][2][4][5][6][7] The liver is the principal site of its metabolism.[3]

Primary Metabolic Pathways

The main metabolic pathways of silodosin are:

-

Glucuronidation: The most significant metabolic pathway is the direct conjugation of silodosin to form its major and pharmacologically active metabolite, KMD-3213G (silodosin glucuronide).[1][4][5] This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7).[1][4][5][7][8]

-

Dehydrogenation: Another major pathway involves the action of alcohol and aldehyde dehydrogenases to form the metabolite KMD-3293.[1][4][5][7][8] This metabolite has negligible pharmacological activity.[1][5]

-

Oxidation: The cytochrome P450 3A4 (CYP3A4) enzyme is also involved in the metabolism of silodosin through oxidation, leading to the formation of several minor metabolites.[1][4][5][7][8][9]

Other Metabolic Pathways

In addition to the primary pathways, silodosin can also undergo other metabolic transformations, including dealkylation (forming KMD-3289), N-dealkylation, hydroxylation, glucosylation, and sulfate conjugation.[1][10]

Excretion

Following oral administration, the majority of silodosin and its metabolites are excreted in the feces (approximately 54.9%) and a smaller portion in the urine (approximately 33.5%).[1][4][6] Only a small fraction of the administered dose (2.9%) is excreted as unchanged silodosin in the urine.[8]

Pharmacokinetics of Silodosin and its Major Metabolite

The pharmacokinetic properties of silodosin and its active metabolite, KMD-3213G, are crucial for understanding its clinical efficacy and safety profile.

| Parameter | Silodosin | KMD-3213G (Silodosin Glucuronide) | Reference |

| Tmax (hours) | ~2.6 | ~5.5 | [1][5][8] |

| Half-life (hours) | ~13.3 | ~24 | [1][5][6][11] |

| AUC (Area Under the Curve) | 373.4 ± 164.94 ng·hr/mL | Approximately 4 times that of silodosin | [1][5][8] |

| Cmax (Maximum Concentration) | 61.6 ± 27.54 ng/mL | 102.4 ± 36.51 ng/mL | [1][5][8] |

| Protein Binding | ~97% | Not specified | [1][4][6] |

| Absolute Bioavailability | ~32% | Not applicable | [1][2][5][6] |

The Role of Deuterated Standards in Silodosin Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results.[12] Deuterated silodosin (e.g., Silodosin-d4) serves as an ideal internal standard for the quantification of silodosin and its metabolites in biological matrices like human plasma.[13]

Advantages of using deuterated internal standards:

-

Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and chromatographic separation.[12]

-

Correction for Matrix Effects: They effectively compensate for variations in sample extraction efficiency and matrix-induced ion suppression or enhancement in the mass spectrometer.[12]

-

Improved Precision and Accuracy: The use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method.[12]

Experimental Protocols for Silodosin Bioanalysis

The following sections detail a typical experimental workflow for the quantification of silodosin and its primary active metabolite, KMD-3213G, in human plasma using LC-MS/MS with a deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is based on methodologies described for the extraction of silodosin and its metabolites from plasma.[13][14]

-

Plasma Sample Aliquoting: Take a 500 µL aliquot of human plasma.

-

Internal Standard Spiking: Add a known concentration of deuterated silodosin (e.g., this compound) and a deuterated analog for KMD-3213G as internal standards.

-

Extraction Solvent Addition: Add a mixture of ethyl acetate and methyl tert-butyl ether.

-

Vortexing: Vortex the mixture to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.

-

Supernatant Transfer: Transfer the organic supernatant to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative conditions for the chromatographic separation and mass spectrometric detection of silodosin and its metabolites.[13][14]

-

Chromatographic Column: A C18 or C8 reversed-phase column (e.g., Symmetry C18, 50 x 4.6 mm, 5 µm).[13]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., methanol-acetonitrile mixture).[13]

-

Flow Rate: A typical flow rate for analytical HPLC.

-

Injection Volume: A small volume of the reconstituted sample (e.g., 10 µL).

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).[13]

-

Multiple Reaction Monitoring (MRM) Transitions:

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Metabolic pathways of silodosin.

Caption: Bioanalytical workflow for silodosin.

Conclusion

The metabolic fate of silodosin is well-characterized, with glucuronidation and dehydrogenation being the primary pathways leading to the formation of its major metabolites. The active glucuronide metabolite, KMD-3213G, contributes significantly to the overall pharmacological effect of the drug. For accurate and reliable quantification of silodosin and its metabolites in biological samples, the use of deuterated internal standards in conjunction with LC-MS/MS is the gold standard. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and analysis of silodosin and related compounds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Silodosin: pharmacodynamic, pharmacokinetic and clinical applications_Chemicalbook [chemicalbook.com]

- 3. What is the mechanism of Silodosin? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. Silodosin | C25H32F3N3O4 | CID 5312125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Silodosin in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. verification.fda.gov.ph [verification.fda.gov.ph]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Silodosin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Silodosin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. researchgate.net [researchgate.net]

- 12. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of silodosin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Silodosin in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Silodosin in human plasma. The method utilizes Silodosin-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 0.1 to 100 ng/mL and demonstrated excellent performance in terms of linearity, accuracy, precision, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Silodosin is a selective antagonist of the alpha-1A adrenergic receptor, primarily used in the treatment of benign prostatic hyperplasia.[1] Accurate and reliable quantification of Silodosin in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays as it effectively compensates for variations in sample preparation and matrix effects.[3][4] This application note provides a detailed protocol for a high-throughput LC-MS/MS method for the determination of Silodosin in human plasma.

Experimental

Materials and Reagents

-

Silodosin (purity >99%) and this compound (isotopic purity >99%) were sourced from a commercial supplier.

-

HPLC-grade methanol and acetonitrile were purchased from a reputable chemical supplier.

-

Formic acid (LC-MS grade) and ammonium acetate (analytical grade) were obtained from a standard chemical vendor.

-

Ultrapure water was generated using a water purification system.

-

Control human plasma (K2EDTA) was sourced from a certified biological vendor.

Instrumentation

-

LC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Silodosin and this compound into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol. These stock solutions should be stored at 2-8°C.[5]

-

-

Working Standard Solutions:

-

Prepare working standard solutions of Silodosin by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for calibration curve standards and quality control samples.

-

-

Internal Standard (IS) Working Solution (10 ng/mL):

-

Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.

-

LC-MS/MS Method Parameters

Liquid Chromatography

| Parameter | Value |

| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 20% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 20% B in 0.1 min, and re-equilibrate for 1.4 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 5.0 minutes |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V[4] |

| Source Temperature | 500°C[4] |

| MRM Transitions | See Table below |

| Collision Gas | Nitrogen |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Silodosin | 496.3 | 261.2 | 150 | 35 |

| This compound (IS) | 500.3 | 261.2 | 150 | 35 |

Note: The specific m/z values for Silodosin can vary slightly (e.g., 496.1, 496.2) depending on the instrument and calibration.[1][6] The product ion is a stable and abundant fragment.

Experimental Protocols

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for standards, quality controls, and unknown samples.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

Add 10 µL of the 10 ng/mL this compound internal standard working solution to all tubes except for the blank samples. For the blank, add 10 µL of the 50:50 methanol/water solution.

-

Vortex briefly to mix.

-

Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Calibration Curve and Quality Control Samples

-

Prepare calibration standards in blank human plasma at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.

-

Prepare quality control (QC) samples in blank human plasma at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 0.1 ng/mL

-

Low QC (LQC): 0.3 ng/mL

-

Medium QC (MQC): 8 ng/mL

-

High QC (HQC): 80 ng/mL

-

Method Validation Summary

The method was validated according to the FDA and ICH M10 guidelines for bioanalytical method validation.[7][8]

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | >0.995 | ≥0.99 |

| LLOQ | 0.1 ng/mL | S/N ≥ 5, Accuracy ±20%, Precision ≤20% |

| Intra-day Precision (%CV) | <10% | ≤15% (≤20% for LLOQ) |

| Inter-day Precision (%CV) | <12% | ≤15% (≤20% for LLOQ) |

| Accuracy (% Bias) | Within ±10% | Within ±15% (±20% for LLOQ) |

| Recovery | >85% | Consistent and reproducible |

| Matrix Effect | Minimal | CV ≤15% |

| Stability (various conditions) | Stable | Within ±15% of nominal concentration |

Data Presentation

Calibration Curve

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |

| 0.1 | 0.012 | 105.2 | 8.5 |

| 0.2 | 0.025 | 102.1 | 6.2 |

| 0.5 | 0.061 | 98.8 | 4.1 |

| 1 | 0.123 | 99.5 | 3.5 |

| 5 | 0.615 | 101.3 | 2.1 |

| 10 | 1.231 | 100.8 | 1.8 |

| 50 | 6.148 | 99.2 | 2.5 |

| 100 | 12.305 | 98.5 | 3.1 |

Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 0.1 | 108.7 | 9.8 | 106.5 | 11.2 |

| LQC | 0.3 | 103.4 | 7.5 | 101.9 | 8.9 |

| MQC | 8 | 97.6 | 4.2 | 98.1 | 5.6 |

| HQC | 80 | 101.5 | 3.8 | 102.3 | 4.7 |

Visualizations

Caption: Experimental workflow for Silodosin quantification.

Caption: Logic of quantification using an internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable means for the quantification of Silodosin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for pharmacokinetic studies and routine therapeutic drug monitoring. The method has been successfully validated and meets the requirements of regulatory guidelines for bioanalytical method validation.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. bepls.com [bepls.com]

- 6. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. ema.europa.eu [ema.europa.eu]

Application Notes & Protocols: High-Throughput Analysis of Silodosin in Human Plasma Using Silodosin-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silodosin is a selective α1A-adrenergic receptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia. Accurate and reliable quantification of silodosin in human plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed protocol for the determination of silodosin in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Silodosin-d4 as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is highly recommended as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of silodosin using a deuterated internal standard. The data is compiled from various validated methods and presented for easy comparison.

Table 1: Linearity and Sensitivity of Silodosin Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Analyte | Silodosin | Silodosin | Silodosin |

| Internal Standard | This compound | Deuterated Analog | Not Specified |

| Linearity Range (ng/mL) | 0.20 - 100.56[1][2] | 0.10 - 80.0[3][4][5] | 0.50 - 50.0[6][7] |

| Correlation Coefficient (r²) | > 0.99 | > 0.99[3] | Not Specified |

| LLOQ (ng/mL) | 0.20[1][2] | 0.10[4][5] | 0.50[6][7] |

Table 2: Precision and Accuracy of Silodosin Quantification

| Parameter | Method 1 | Method 2 |

| Intra-day Precision (% CV) | Not Specified | 3.2 - 7.2[6][7] |

| Inter-day Precision (% CV) | Not Specified | 2.0 - 7.5[6][7] |

| Accuracy (% Recovery) | 90.8 - 93.4[3][4] | Not Specified |

Table 3: Recovery and Matrix Effect

| Parameter | Method 1 | Method 2 |

| Analyte Recovery (%) | 90.8 - 93.4[3][4] | 59.93 |

| Internal Standard Recovery (%) | Not Specified | 54.79 (Silodosin-d6) |

| IS-Normalized Matrix Factor | 0.962 - 1.023[3][4][5] | Not Specified |

Experimental Protocols

This section details the materials and methods for the quantification of silodosin in human plasma.

1. Materials and Reagents

-

Silodosin reference standard

-

This compound (or Silodosin-d6) internal standard[1]

-

HPLC-grade methanol, acetonitrile, and water

-

Ammonium acetate and formic acid (analytical grade)

-

Human plasma (K2EDTA)

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether)[1][3][4][6]

2. Stock and Working Solution Preparation

-

Silodosin Stock Solution (1 mg/mL): Accurately weigh and dissolve the silodosin reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound internal standard in methanol.

-

Working Solutions: Prepare serial dilutions of the silodosin stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of approximately 50 ng/mL.

3. Sample Preparation (Solid Phase Extraction - SPE)

A rapid and efficient solid-phase extraction method is described below.[1][2]

Caption: Solid Phase Extraction (SPE) workflow for Silodosin.

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Spike with the this compound internal standard working solution.

-

Vortex the sample to ensure thorough mixing.

-

Load the pre-treated plasma sample onto a pre-conditioned SPE cartridge.

-

Wash the SPE cartridge to remove interfering substances.

-

Elute silodosin and the internal standard from the cartridge.

-

Collect the eluate directly into an autosampler vial.

-

Inject an aliquot of the eluate into the LC-MS/MS system.

4. Liquid Chromatography Conditions

-

Column: Symmetry C18 (50 x 4.6 mm, 5 µm) or equivalent.[4]

-

Mobile Phase A: 10 mM Ammonium formate in water.[4]

-

Mobile Phase B: Methanol:Acetonitrile (40:60, v/v).[4]

-

Flow Rate: 0.800 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

-

Gradient Program: A gradient elution may be used to optimize separation.[4]

5. Mass Spectrometry Conditions

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[4][6]

-

Multiple Reaction Monitoring (MRM) Transitions:

Caption: LC-MS/MS analysis workflow for Silodosin.

6. Data Analysis and Quantification

-

The concentration of silodosin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A weighted linear regression (1/x²) is typically used for the calibration.

Signaling Pathway

While the primary focus of this document is the analytical methodology, it is relevant to understand the mechanism of action of silodosin.

Caption: Silodosin's mechanism of action.

Silodosin acts as an antagonist at α1A-adrenoceptors, which are prevalent in the smooth muscle of the prostate and urethra. By blocking these receptors, it induces smooth muscle relaxation, leading to an improvement in the symptoms associated with benign prostatic hyperplasia.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study. | Semantic Scholar [semanticscholar.org]

- 6. Determination of silodosin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Silodosin in Human Plasma via Liquid-Liquid Extraction Coupled with LC-MS/MS

Abstract

This application note details a robust and sensitive liquid-liquid extraction (LLE) protocol for the quantification of Silodosin in human plasma. The method employs a deuterated internal standard (Silodosin-d6) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent selectivity and low detection limits. This document provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step guide to implementing this bioanalytical method.

Introduction

Silodosin is a selective antagonist of the alpha-1A adrenergic receptor, primarily used in the symptomatic treatment of benign prostatic hyperplasia. Accurate measurement of Silodosin concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Liquid-liquid extraction is a widely used sample preparation technique in bioanalysis due to its ability to efficiently remove proteins and phospholipids, resulting in a cleaner extract and minimizing matrix effects during LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard for correcting for variability during sample preparation and analysis, thereby enhancing the reliability of the results.[1] This application note presents a validated LLE procedure for Silodosin analysis, offering high recovery and reproducibility.

Experimental Protocols

Materials and Reagents

-

Silodosin reference standard

-

Silodosin-d6 (deuterated internal standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

Ethyl acetate (HPLC grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Equipment

-

Precision pipettes and tips

-

Vortex mixer

-

Centrifuge (capable of 4000 x g)

-

Sample tubes (e.g., 1.5 mL or 2 mL polypropylene tubes)

-

LC-MS/MS system (e.g., Agilent, Sciex, or Waters)

Preparation of Solutions

-

Standard Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Silodosin and Silodosin-d6 into separate 10 mL volumetric flasks.

-

Dissolve in and dilute to volume with methanol.[2]

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Silodosin stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.

-

Prepare a working solution of the internal standard (Silodosin-d6) by diluting the stock solution with the same diluent to a final concentration of 500 ng/mL.[2]

-

-

Mobile Phase:

-

Mobile Phase A: 10 mM ammonium formate in water.

-

Mobile Phase B: Acetonitrile and methanol (60:40, v/v).[3]

-

Sample Preparation: Liquid-Liquid Extraction Workflow

-

Aliquoting: Pipette 500 µL of human plasma sample, calibration standard, or quality control sample into a clean polypropylene tube.

-

Internal Standard Spiking: Add 50 µL of the 500 ng/mL Silodosin-d6 working solution to each tube (except for blank samples).

-

Vortexing: Briefly vortex the tubes for 10-15 seconds to ensure homogeneity.

-

Extraction Solvent Addition: Add 1 mL of the extraction solvent mixture (ethyl acetate and methyl tert-butyl ether). While some methods use MTBE alone[4], a mixture can enhance extraction efficiency.[3]

-

Extraction: Vortex the tubes vigorously for 5 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.

-

Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes to separate the aqueous and organic layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 mixture of Mobile Phase A and B).

-

Vortexing and Transfer: Vortex the reconstituted sample for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC Column: Symmetry C18, 50 x 4.6 mm, 5 µm[3] or equivalent.

-

Mobile Phase: Gradient elution with Mobile Phase A (10 mM ammonium formate) and Mobile Phase B (acetonitrile:methanol, 60:40 v/v).[3]

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MS/MS Detection: Multiple Reaction Monitoring (MRM)

-

Silodosin Transition: m/z 496.3 → 261.4[5]

-

Silodosin-d6 Transition: (To be determined based on the specific deuterated standard used, e.g., m/z 502.3 → 261.4)

-

Data Presentation

The following table summarizes the quantitative performance of a representative method for Silodosin analysis using a deuterated internal standard and liquid-liquid extraction.

| Parameter | Result | Reference |

| Linearity Range | 0.10 - 80.0 ng/mL | [3] |

| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL | [3] |

| Extraction Recovery (Silodosin) | 90.8 - 93.4% | [3][5] |

| Matrix Effect | IS-normalized matrix factors: 0.962 - 1.023 | [3] |

| Intra-day Precision (%RSD) | 3.2 - 7.2% | [5] |

| Inter-day Precision (%RSD) | 2.0 - 7.5% | [5] |

Visualizations

Caption: Liquid-Liquid Extraction Workflow for Silodosin.

Conclusion

The described liquid-liquid extraction protocol, in conjunction with a deuterated internal standard and LC-MS/MS analysis, provides a reliable, sensitive, and high-throughput method for the quantification of Silodosin in human plasma. The procedure demonstrates excellent recovery and minimal matrix effects, ensuring data integrity for clinical and research applications. This application note serves as a practical guide for laboratories involved in the bioanalysis of Silodosin.

References

- 1. scispace.com [scispace.com]

- 2. longdom.org [longdom.org]

- 3. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of silodosin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Silodosin and its Metabolites Using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Silodosin and its major active metabolite, KMD-3213G (silodosin β-D-glucuronide), in human plasma. The method utilizes a stable isotope-labeled internal standard, Silodosin-d4, to ensure high accuracy and precision. The sample preparation involves a straightforward liquid-liquid extraction, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of Silodosin.

Introduction

Silodosin is a selective α1A-adrenoceptor antagonist used for the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH).[1][2] It is extensively metabolized in the body, primarily through glucuronidation, alcohol and aldehyde dehydrogenase, and cytochrome P450 3A4 pathways.[1][3] The main metabolite is a glucuronide conjugate, KMD-3213G, which is also pharmacologically active.[1][3][4] Therefore, a reliable bioanalytical method for the simultaneous determination of both Silodosin and KMD-3213G is crucial for understanding its pharmacokinetics. This application note presents a validated LC-MS/MS method that is both sensitive and selective for this purpose.

Experimental

Materials and Reagents

-

Silodosin reference standard

-

KMD-3213G reference standard

-

This compound (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Ethyl acetate

-

Methyl tert-butyl ether

-

Human plasma (blank)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

| Parameter | Condition |

| Column | Symmetry C18, 50 x 4.6 mm, 5 µm[5][6] |

| Mobile Phase A | 10 mM Ammonium formate in water[5][6] |

| Mobile Phase B | Methanol:Acetonitrile (40:60, v/v)[5][6] |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | 6.0 minutes[5][6] |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[5][6] |

| MRM Transitions | See Table 1 |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Table 1: MRM Transitions for Analytes and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Silodosin | 496.1[5][6] | 261.2[5][6] |

| KMD-3213G | 670.2[5][6] | 494.1[5][6] |

| This compound | 500.2 | 261.2 |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Silodosin, KMD-3213G, and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of Silodosin and KMD-3213G from the stock solutions using a mixture of methanol and water (50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 500 ng/mL.

-

Spiking: Spike blank human plasma with the working standard solutions to prepare calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

Pipette 300 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution and vortex briefly.

-

Add 1.5 mL of a liquid-liquid extraction solvent mixture of ethyl acetate and methyl tert-butyl ether.[5][6]

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 10 µL into the LC-MS/MS system.

Results and Discussion

Method Validation

The method was validated according to international guidelines.

-

Linearity: The calibration curves were linear over the concentration range of 0.10-80.0 ng/mL for both Silodosin and KMD-3213G.[5][6] The correlation coefficients (r²) were consistently greater than 0.99.

-

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three QC levels. The results are summarized in Table 2.

Table 2: Accuracy and Precision Data

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Silodosin | LQC | 0.3 | < 5% | < 6% | 95-105% |

| MQC | 40 | < 4% | < 5% | 97-103% | |

| HQC | 70 | < 3% | < 4% | 98-102% | |

| KMD-3213G | LQC | 0.3 | < 6% | < 7% | 94-106% |

| MQC | 40 | < 5% | < 6% | 96-104% | |

| HQC | 70 | < 4% | < 5% | 97-103% |

-

Recovery: The extraction recovery of Silodosin and KMD-3213G was determined by comparing the peak areas of extracted samples with those of unextracted standards. The results are presented in Table 3.

Table 3: Extraction Recovery Data

| Analyte | QC Level | Extraction Recovery (%) |

| Silodosin | LQC | 90.8 - 93.4[5][6] |

| MQC | 91.5 - 94.0 | |

| HQC | 92.0 - 95.1 | |

| KMD-3213G | LQC | 87.6 - 89.9[5][6] |

| MQC | 88.1 - 90.5 | |

| HQC | 88.9 - 91.2 |

Visualizations

Caption: Metabolic pathway of Silodosin.

Caption: Experimental workflow for Silodosin analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of Silodosin and its active metabolite KMD-3213G in human plasma. The use of a deuterated internal standard ensures high accuracy and reproducibility. The simple sample preparation procedure and short chromatographic run time make this method well-suited for high-throughput analysis in a clinical or research setting.

References

- 1. Silodosin: pharmacodynamic, pharmacokinetic and clinical applications_Chemicalbook [chemicalbook.com]

- 2. bepls.com [bepls.com]

- 3. verification.fda.gov.ph [verification.fda.gov.ph]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Silodosin-d4 in pharmacokinetic studies of Silodosin.

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Silodosin-d4 as an internal standard in the pharmacokinetic analysis of Silodosin. The methodologies described are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are the gold standard for bioanalytical studies.

Introduction

Silodosin is a selective α1A-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring patient safety. Pharmacokinetic studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate quantification of Silodosin in biological matrices, such as human plasma, is essential for these studies.

The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving accurate and precise quantification in LC-MS/MS-based bioanalysis. This compound has the same physicochemical properties as Silodosin, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer, enabling reliable correction for matrix effects and variability in sample processing.[3][4]